palmitoleoyl-CoA

Catalog No.
S659013
CAS No.
18198-76-0
M.F
C37H64N7O17P3S
M. Wt
1003.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
palmitoleoyl-CoA

CAS Number

18198-76-0

Product Name

palmitoleoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1

InChI Key

QBYOCCWNZAOZTL-MDMKAECGSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Protein Palmitoylation

One key area of research focuses on the role of palmitoleoyl-CoA as a substrate for protein palmitoylation. This process involves the covalent attachment of a palmitoleic acid group to specific cysteine residues within proteins. This modification, known as S-acylation, significantly impacts protein function, localization, and stability. Studies have shown that palmitoleoyl-CoA, compared to other fatty acyl-CoAs, can influence protein palmitoylation patterns, potentially affecting various cellular signaling pathways .

Understanding Diseases

Research is exploring the potential involvement of palmitoleoyl-CoA levels and protein palmitoylation patterns in various diseases. For example, studies investigating non-alcoholic fatty liver disease (NAFLD) have found that increased levels of palmitoyl-CoA in the liver mitochondria might contribute to the progression of the disease . Additionally, research suggests that alterations in protein palmitoylation due to changes in palmitoleoyl-CoA availability might be linked to the development of certain cancers .

  • Compound: Palmitoleoyl-CoA (C37H64N7O17P3S) [].
  • Origin: It is formed by the attachment (thioester bond) of palmitoleic acid (a 16-carbon monounsaturated fatty acid) to Coenzyme A (CoA), a universal carrier molecule for acyl groups in cells []. This "activation" process prepares palmitoleic acid for various metabolic pathways [].

Molecular Structure Analysis

  • Palmitoleoyl-CoA has a complex structure consisting of three main components []:

    • Palmitoleic Acid Chain: A 16-carbon chain with a double bond at the ninth carbon atom (cis-configuration) [].
    • Thioester Linkage: A covalent bond between the sulfur atom of CoA and the carbonyl carbon of palmitoleic acid [].
    • Coenzyme A (CoA): This molecule contains adenine, ribose phosphate, pantothenate, and β-mercaptoethylamine moieties [].
  • The key features of the structure include:

    • The hydrophobic palmitoleic acid chain, allowing interaction with lipids [].
    • The thioester bond, a high-energy bond that facilitates transfer of the acyl group to other molecules [].
    • The various functional groups in CoA, enabling its role in diverse metabolic processes [].

Chemical Reactions Analysis

Synthesis

Palmitoleoyl-CoA is synthesized from palmitoleic acid and CoA by the enzyme palmitoyl-CoA synthetase in an ATP-dependent reaction [].

Palmitoleic Acid + CoA + ATP -> Palmitoleoyl-CoA + AMP + PPi             (Eq. 1) []

Decomposition

Palmitoleoyl-CoA can be broken down through various pathways depending on cellular needs. One example is its participation in beta-oxidation, where it undergoes a series of enzymatic reactions within mitochondria to generate energy (ATP) [].

Other Relevant Reactions

Palmitoleoyl-CoA can also serve as a substrate for the biosynthesis of sphingosine, a crucial component of sphingolipids, essential for cell membranes [].


Physical And Chemical Properties Analysis

  • State: Likely viscous liquid at physiological conditions [].
  • Solubility: Soluble in organic solvents and likely sparingly soluble in water due to the hydrophobic palmitoleic acid chain [].
  • Stability: Unstable in aqueous solutions and prone to hydrolysis [].

Palmitoleoyl-CoA plays a vital role in cellular metabolism through several mechanisms:

  • Fuel Source: In beta-oxidation, palmitoleoyl-CoA is broken down within mitochondria to generate ATP, the primary cellular energy currency [].
  • Substrate for Biosynthesis: It serves as a precursor for the synthesis of sphingosine, a critical component of sphingolipids in cell membranes [].
  • Signaling Molecule: Emerging research suggests palmitoleoyl-CoA may act as a signaling molecule, influencing gene expression and cellular processes.

Physical Description

Solid

XLogP3

0.8

Wikipedia

Palmitoleoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-08-15

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